5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole
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Overview
Description
5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is a heterocyclic compound that features both a pyrrolidine ring and a 1,2,3-triazole ring. These structures are significant in medicinal chemistry due to their biological activities and potential therapeutic applications. The combination of these two rings in a single molecule can lead to unique chemical properties and biological activities.
Mechanism of Action
Pyrrolidines
are five-membered rings containing nitrogen, and they are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction is highly efficient and can be performed under mild conditions.
-
Cycloaddition Reaction
Reagents: Azide and alkyne.
Catalyst: Copper(I) catalyst (CuSO₄ and sodium ascorbate).
Solvent: Tetrahydrofuran (THF) or water.
Conditions: Room temperature, stirring for several hours.
-
Pyrrolidine Ring Formation
Reagents: Suitable amine and aldehyde.
Catalyst: Acid catalyst (e.g., acetic acid).
Solvent: Ethanol.
Conditions: Reflux for several hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance the efficiency and scalability of the synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
Reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Conditions: Mild to moderate temperatures.
Products: Oxidized derivatives of the triazole ring.
-
Reduction
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Conditions: Room temperature to reflux.
Products: Reduced derivatives of the triazole ring.
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Substitution
Reagents: Halogenating agents or nucleophiles.
Conditions: Varies depending on the reagent.
Products: Substituted derivatives on the triazole or pyrrolidine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Halogenating Agents: Chlorine, bromine.
Nucleophiles: Amines, thiols.
Scientific Research Applications
5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug discovery.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents. These compounds may have similar biological activities but different selectivity and potency.
Pyrrolidine Derivatives: Compounds with pyrrolidine rings but different attached groups. These compounds can have varying biological activities depending on the nature of the substituents.
Uniqueness
5-(Pyrrolidin-3-yl)-1H-1,2,3-triazole is unique due to the combination of the pyrrolidine and triazole rings in a single molecule. This combination can lead to enhanced biological activity and selectivity compared to compounds with only one of these rings. The specific arrangement of these rings can also result in unique chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-pyrrolidin-3-yl-2H-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-7-3-5(1)6-4-8-10-9-6/h4-5,7H,1-3H2,(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEJYIBQPHBARE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1517602-91-3 |
Source
|
Record name | 5-(pyrrolidin-3-yl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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